1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 1,2-dihydroacenaphthylene moiety and a 4-nitrophenyl group attached to a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 1,2-dihydroacenaphthylene with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-Dihydroacenaphthylene and 4-nitrophenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted urea derivatives with various functional groups replacing the nitro group.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
®-(1,2-Dihydroacenaphthylen-5-yl)(4-nitrophenyl)methanol: Shares the 1,2-dihydroacenaphthylene and 4-nitrophenyl moieties but differs in the functional group attached to the acenaphthylene ring.
1,2-Dihydroacenaphthylen-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone: Contains a piperazine ring instead of a urea linkage.
N-(1,2-Dihydroacenaphthylen-5-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide: Features an acetamide group in place of the urea linkage.
Uniqueness
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is unique due to its specific combination of the 1,2-dihydroacenaphthylene and 4-nitrophenyl groups linked by a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(20-14-7-9-15(10-8-14)22(24)25)21-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHUCBYIGLGNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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